![molecular formula C17H26N2O2S B2444346 tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353967-09-5](/img/structure/B2444346.png)
tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate
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Description
Tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a critical enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various B-cell related malignancies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Crizotinib Intermediate : Tert-butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies . Researchers explore its role in designing novel anticancer agents.
Targeted Therapies
- Vandetanib Intermediate : This compound is a key intermediate in the synthesis of vandetanib, a tyrosine kinase inhibitor approved for treating advanced medullary thyroid cancer. Vandetanib targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) proteins. Tert-butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate plays a pivotal role in the construction of vandetanib’s structure .
Spiro Compounds
- Spiroindene Derivatives : Tert-butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate can be transformed into spiroindene derivatives. These compounds exhibit interesting biological activities and are explored for potential drug development .
properties
IUPAC Name |
tert-butyl 4-[(5-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-13-5-6-15(18-11-13)22-12-14-7-9-19(10-8-14)16(20)21-17(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLQLMYEAOVVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate |
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